Cysteine residues within a protein can form covalent disulfide bonds (S-S) with each other. These bonds contribute significantly to the protein's tertiary and quaternary structures, influencing protein folding, stability, and overall function []. Disulfide bridges can be strategically introduced or cleaved during protein engineering experiments to study how they affect protein activity [].
The thiol group of cysteine can also participate in non-covalent interactions with other proteins or molecules. These interactions can be crucial for protein complex formation, signal transduction pathways, and enzyme regulation []. Researchers can leverage cysteine's reactivity to design molecules that disrupt these interactions, offering potential therapeutic strategies [].
Cysteine's thiol group readily participates in oxidation-reduction (redox) reactions. This property allows proteins containing cysteine residues to act as redox sensors, regulating cellular processes in response to changes in the redox environment []. Studying these redox-sensitive cysteine residues helps researchers understand how cells respond to oxidative stress and other environmental cues.
Cysteine (symbol Cys or C) is a semi-essential amino acid. This means that while your body can produce it from another amino acid (methionine) under normal conditions, certain situations may require dietary intake []. It was first isolated from urine, hence the name "cysteine" derived from the Greek word "kystis" for bladder. Cysteine plays a crucial role in protein structure and function due to its unique side chain [].
Cysteine's structure (C₃H₇NO₂S) features a central carbon atom bonded to an amino group (NH₂), a carboxylic acid group (COOH), a hydrogen atom (H), and a unique thiol group (SH) []. The thiol group, containing a sulfur atom bonded to a hydrogen, is highly reactive and can form disulfide bonds with other cysteine molecules, influencing protein structure and stability.
Cysteine undergoes various reactions relevant to biological processes:
Cysteine's mechanism of action depends on the context. Here are some examples:
Irritant